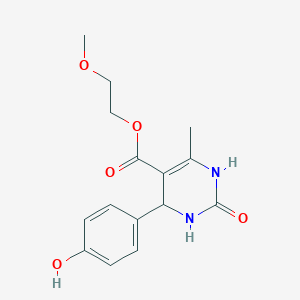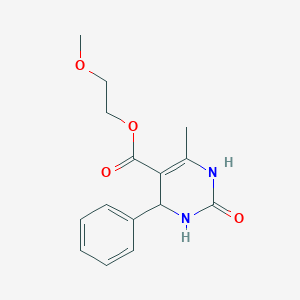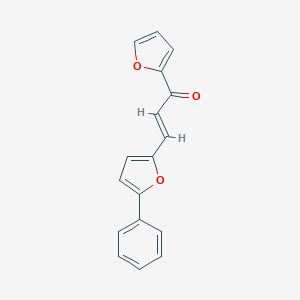![molecular formula C7H8N2OS B361854 4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 21582-62-7](/img/structure/B361854.png)
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one” is a chemical compound with the molecular formula C7H8N2OS. It has a molecular weight of 168.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[d]pyrimidin-2-one ring with a thioxo group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The compound has been a critical intermediate in synthesizing various heterocyclic compounds. Notably, its derivatives like thieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-one have been prepared through reactions involving this compound as a base, highlighting its versatility in organic synthesis and the potential to generate novel molecular structures with diverse properties (Hassan et al., 2018).
Quantum Chemical Studies
Quantum chemical calculations have been carried out on derivatives of the compound to understand their molecular properties. This involves determining values like HOMO, LUMO, energy gap, ionization potential, and other quantum chemical features, indicating the compound's potential for various applications, including electronic and material sciences (Kökbudak et al., 2020).
Antitumor Activity
Derivatives of this compound have shown potential in anticancer applications. For instance, certain derivatives have demonstrated potent antitumor activity against specific cancer cell lines, indicating the compound's relevance in developing new therapeutic agents (Edrees & Farghaly, 2017).
Inhibition Properties
The compound has been studied for its inhibition properties, particularly in the context of COX inhibition and anti-inflammatory activity. Derivatives have been synthesized and tested for their efficacy, some exhibiting significant inhibitory activities, making them potential candidates for anti-inflammatory drugs (Abdelgawad et al., 2018).
Role in Heterocyclic Synthesis
It has served as a pivotal building block in the synthesis of a wide range of heterocyclic compounds, highlighting its role in expanding the chemical space for drug discovery and material science (Hassneen & Abdallah, 2003).
Propiedades
IUPAC Name |
4-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-8-5-3-1-2-4(5)6(11)9-7/h1-3H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBWHFFIAAFCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)


![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)